2-(Dibenzylamino)-2-phenylacetic acid
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Overview
Description
2-(Dibenzylamino)-2-phenylacetic acid is an organic compound that features a dibenzylamino group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)-2-phenylacetic acid typically involves the reaction of benzylamine with phenylacetic acid derivatives. One common method includes the use of N,N-dibenzyl-L-phenylalaninal as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(Dibenzylamino)-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The molecular pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Dibenzylamino)-2-phenylacetic acid include:
- N,N-Dibenzylglycine
- N,N-Dibenzylalanine
- N,N-Dibenzylphenylalanine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and interaction profiles. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-(Dibenzylamino)-2-phenylacetic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H25N
- Molecular Weight : 329.45 g/mol
- Structure : The compound features a dibenzylamino group attached to a phenylacetic acid moiety, which contributes to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to decreased proliferation of cancer cells, particularly those with mutations in the B-Raf or Ras genes .
- Receptor Modulation : It acts on nuclear receptors that regulate gene expression related to metabolism and cell growth. The binding affinity to these receptors can modulate their activity, influencing various physiological processes .
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound:
- In Vitro Studies : In pre-clinical models, the compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it effectively suppressed the growth of melanoma cells harboring B-Raf mutations by inhibiting the MAPK signaling pathway .
- Mechanism Insights : The compound's ability to inhibit ERK1/2 signaling has been linked to overcoming resistance seen in traditional RAF inhibitors, suggesting its potential as a therapeutic agent in resistant cancer types .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity:
- Bacterial Inhibition : In laboratory settings, the compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on melanoma cells.
- Findings : The compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer properties.
-
Antimicrobial Activity Assessment :
- Objective : Evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.
Table 1: Summary of Biological Activities
Activity Type | Target/Pathway | Effectiveness |
---|---|---|
Anticancer | B-Raf/MEK/ERK Pathway | High (IC50 < 10 µM) |
Antimicrobial | Various Bacterial Strains | Moderate (MIC ~50 µg/mL) |
Table 2: Case Study Results
Study Focus | Cell Type | Concentration (µM) | Effect (%) |
---|---|---|---|
Cytotoxicity | Melanoma Cells | 10 | >70% reduction |
Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |
Properties
IUPAC Name |
2-(dibenzylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(25)21(20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVGMYQQPIOOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.